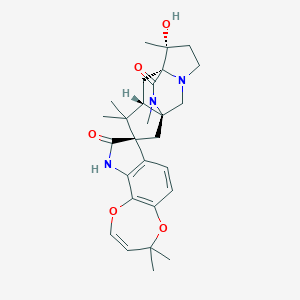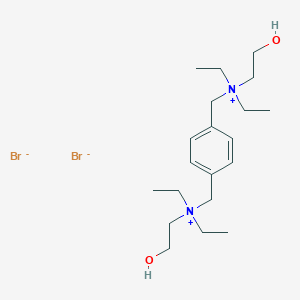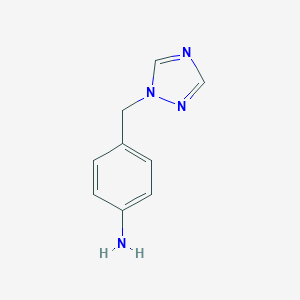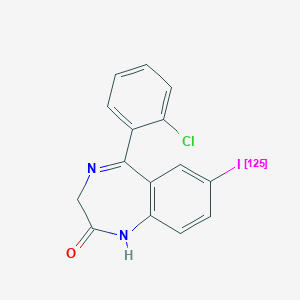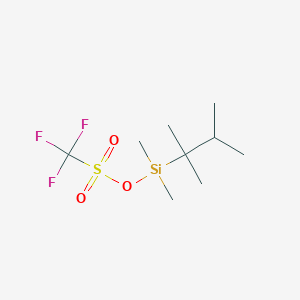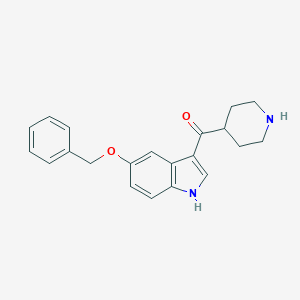
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl, also known as BIP-K, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl exerts its effects through the inhibition of PKC, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli such as growth factors and neurotransmitters, and its dysregulation has been implicated in various diseases such as cancer and neurological disorders. Ketone, 5-benzyloxy-3-indolyl 4-piperidyl binds to the catalytic domain of PKC, preventing its activation and subsequent downstream signaling.
Efectos Bioquímicos Y Fisiológicos
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been shown to have various biochemical and physiological effects, including the inhibition of PKC activity, induction of apoptosis in cancer cells, and improvement of cognitive function in animal models. Additionally, Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ketone, 5-benzyloxy-3-indolyl 4-piperidyl in lab experiments is its specificity for PKC, which allows for targeted inhibition of this enzyme without affecting other signaling pathways. Additionally, Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has low toxicity and good bioavailability, making it a safe and effective tool for studying PKC function. However, one limitation of Ketone, 5-benzyloxy-3-indolyl 4-piperidyl is its relatively high cost and complex synthesis method, which may limit its widespread use in lab experiments.
Direcciones Futuras
There are several future directions for research on Ketone, 5-benzyloxy-3-indolyl 4-piperidyl, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on other signaling pathways. Additionally, further studies are needed to elucidate the precise mechanism of action of Ketone, 5-benzyloxy-3-indolyl 4-piperidyl and its downstream effects on cellular processes.
Métodos De Síntesis
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl is synthesized through a multistep process that involves the reaction of 5-benzyloxy-3-indolyl with 4-piperidone. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a crucial role in synaptic plasticity and memory formation. This inhibition has potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. In cancer research, Ketone, 5-benzyloxy-3-indolyl 4-piperidyl has been shown to induce cell death in various cancer cell lines, making it a potential candidate for anticancer drug development.
Propiedades
Número CAS |
101670-78-4 |
|---|---|
Nombre del producto |
Ketone, 5-benzyloxy-3-indolyl 4-piperidyl |
Fórmula molecular |
C21H22N2O2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(5-phenylmethoxy-1H-indol-3-yl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C21H22N2O2/c24-21(16-8-10-22-11-9-16)19-13-23-20-7-6-17(12-18(19)20)25-14-15-4-2-1-3-5-15/h1-7,12-13,16,22-23H,8-11,14H2 |
Clave InChI |
IMVYEAYZQOEKCO-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C(=O)C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
SMILES canónico |
C1CNCCC1C(=O)C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
Otros números CAS |
101670-78-4 |
Sinónimos |
(5-phenylmethoxy-1H-indol-3-yl)-(4-piperidyl)methanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



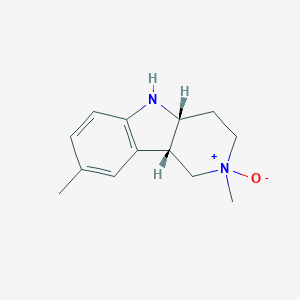

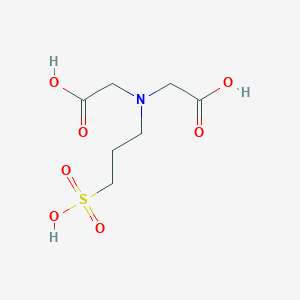
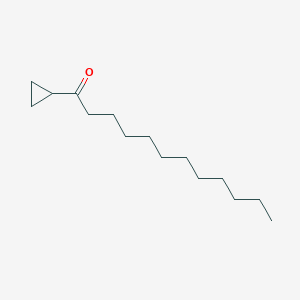
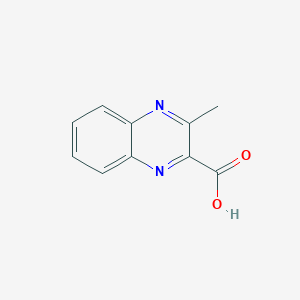
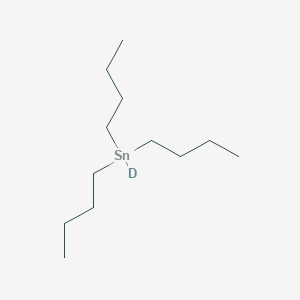
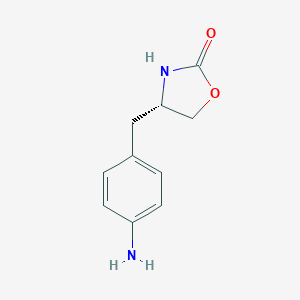
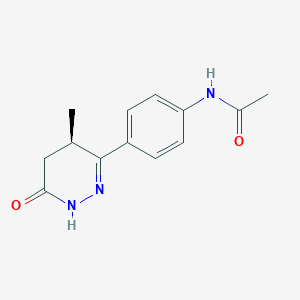
![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)
